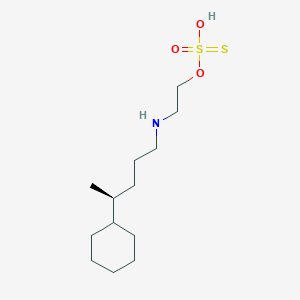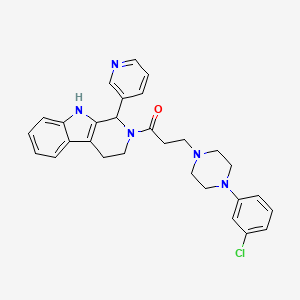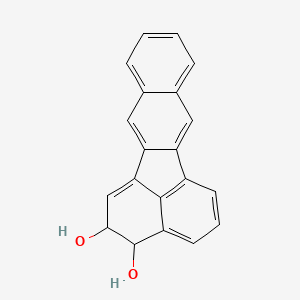
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(k)fluoranthene, which is known for its presence in fossil fuels and as a byproduct of incomplete combustion processes. This compound has garnered attention due to its potential biological activities and its role in environmental pollution studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2,3-dihydroxybenzo(k)fluoranthene can be achieved through the intermediacy of 1,12c-dihydrobenzo(k)fluoranthen-3(2if)-one. This ketone is converted to its phenylseleno derivative, which undergoes selenoxide elimination in basic hydrogen peroxide, forming benzo(k)fluoranthene-2,3-dione directly .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research has shown its potential role in biological systems, particularly in studying the metabolism of PAHs in living organisms.
Medicine: Its derivatives are investigated for their potential anti-cancer properties and other therapeutic applications.
Industry: The compound is used in environmental studies to understand the impact of PAHs on ecosystems and human health
Mécanisme D'action
The mechanism of action of 2,3-dihydro-2,3-dihydroxybenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. It is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to DNA and proteins, potentially causing mutations and other cellular damage. These interactions are crucial in understanding its role in carcinogenesis and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(j)fluoranthene: Another PAH with similar structural features but different biological activities.
Benzo(a)fluoranthene: Known for its carcinogenic properties and environmental presence.
Benzo(e)fluoranthene: Studied for its photophysical properties and environmental impact.
Uniqueness
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions.
Propriétés
Numéro CAS |
112575-92-5 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
4,5-dihydrobenzo[k]fluoranthene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-18-10-17-16-9-12-5-2-1-4-11(12)8-15(16)13-6-3-7-14(19(13)17)20(18)22/h1-10,18,20-22H |
Clé InChI |
OFEOEMYUJQKIRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C4=CC(C(C5=CC=CC(=C54)C3=CC2=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B12808606.png)
![Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B12808609.png)

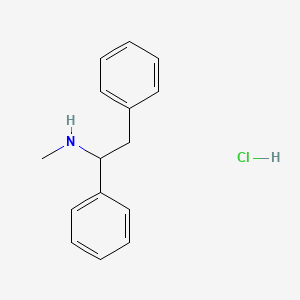
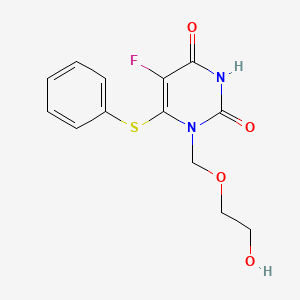


![3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide](/img/structure/B12808634.png)
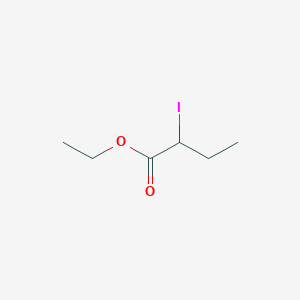
![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)
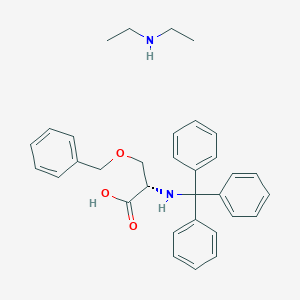
![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
